Acetic acid, (octadecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecyloxy)-, typically involves the esterification of acetic acid with octadecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires heating under reflux conditions. The reaction can be represented as follows:
CH3COOH+C18H37OH→CH3COOC18H37+H2O
Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecyloxy)-, can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, (octadecyloxy)-, undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and octadecanol.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed:
Hydrolysis: Acetic acid and octadecanol.
Reduction: Octadecyloxyethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (octadecyloxy)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of acetic acid, (octadecyloxy)-, is primarily related to its ability to interact with biological membranes due to its amphiphilic nature. The octadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it a candidate for use in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Acetic acid, (hexadecyloxy)-: Similar structure but with a hexadecyloxy group instead of an octadecyloxy group.
Acetic acid, (dodecyloxy)-: Contains a dodecyloxy group, making it less hydrophobic compared to acetic acid, (octadecyloxy)-.
Uniqueness: Acetic acid, (octadecyloxy)-, is unique due to its longer alkyl chain, which enhances its hydrophobicity and amphiphilic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes, such as in drug delivery and surfactant formulations.
Properties
CAS No. |
112-83-4 |
---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-octadecoxyacetic acid |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22) |
InChI Key |
NLXYWIJVTUKZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.